(R)-2-Amino-2-(naphthalen-2-yl)ethanol
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Overview
Description
®-2-Amino-2-(naphthalen-2-yl)ethanol is a chiral compound featuring an amino group and a hydroxyl group attached to a naphthalene ring
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric reduction of 2-naphthyl ketone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.
Reductive Amination: Another approach is the reductive amination of 2-naphthaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, catalytic hydrogenation of 2-naphthyl ketone in the presence of chiral catalysts is often employed. This method is scalable and provides high yields of the desired enantiomer.
Types of Reactions:
Oxidation: ®-2-Amino-2-(naphthalen-2-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted amino alcohols.
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Ligand Synthesis: Employed in the synthesis of chiral ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine:
Pharmaceuticals: Explored for its potential use in the development of new pharmaceutical agents due to its chiral nature.
Industry:
Material Science: Utilized in the synthesis of materials with specific optical properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(naphthalen-2-yl)ethanol largely depends on its application. In enzyme inhibition, for example, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The specific molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
(S)-2-Amino-2-(naphthalen-2-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-2-(naphthalen-2-yl)ethanol: The racemic mixture containing both ®- and (S)-enantiomers.
Uniqueness:
Chirality: The ®-enantiomer’s specific three-dimensional arrangement can lead to unique interactions in biological systems, making it distinct from its (S)-enantiomer and the racemic mixture.
Reactivity: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(2R)-2-amino-2-naphthalen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEUHTILFFVPQH-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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